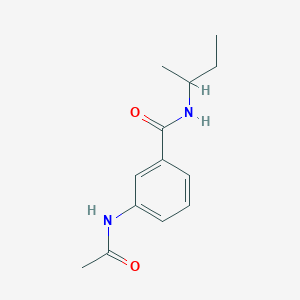![molecular formula C22H26N2O3 B269227 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269227.png)
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as IPPA, is a synthetic compound that has shown potential in scientific research applications. IPPA is a member of the class of acetamides and is a derivative of the anti-inflammatory drug, nabumetone.
Wirkmechanismus
The mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can reduce inflammation and pain in animal models of rheumatoid arthritis. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been found to induce cell death in cancer cells, which may have potential therapeutic applications. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative disorders. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been found to be relatively non-toxic in animal studies. However, one limitation of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of novel 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential therapeutic applications in various disease models. Finally, studies are needed to determine the safety and efficacy of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in human clinical trials.
In conclusion, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound with potential applications in various scientific research areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its synthesis method has been optimized to provide high yields of pure 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and its potential therapeutic applications in various disease models.
Synthesemethoden
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process starting from 4-isopropylphenol and 4-(1-pyrrolidinylcarbonyl)phenylacetic acid. The reaction involves the formation of an amide bond between the two compounds, resulting in the formation of 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. The synthesis process has been optimized to provide high yields of pure 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has shown potential in various scientific research applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models of rheumatoid arthritis. 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been found to have neuroprotective effects in animal models of Parkinson's disease.
Eigenschaften
Produktname |
2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molekularformel |
C22H26N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)17-7-11-20(12-8-17)27-15-21(25)23-19-9-5-18(6-10-19)22(26)24-13-3-4-14-24/h5-12,16H,3-4,13-15H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
HLKSFGOAMWOVHH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)
![N-(2-furoyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269149.png)
![2-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269150.png)
![2-chloro-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B269151.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![3-chloro-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269166.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)